molecular formula C21H22N6O2S B2448691 1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1210235-20-3

1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2448691
CAS No.: 1210235-20-3
M. Wt: 422.51
InChI Key: VFYPAOOWBLNFLS-UHFFFAOYSA-N
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Description

1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The resulting benzimidazole intermediate is then further functionalized through various chemical reactions to introduce the imidazolyl, sulfonyl, piperazinyl, and benzyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides .

Scientific Research Applications

1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:

Properties

IUPAC Name

1-benzyl-2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c28-30(29,20-14-22-16-23-20)26-12-10-25(11-13-26)21-24-18-8-4-5-9-19(18)27(21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYPAOOWBLNFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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